molecular formula C11H14ClN3O B1454003 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride CAS No. 227617-24-5

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1454003
CAS No.: 227617-24-5
M. Wt: 239.7 g/mol
InChI Key: LKEUGWIFUNWRQQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 1H-pyrazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but lacks the benzyl group.

    1-(4-Methylbenzyl)-1H-pyrazol-5-amine: Similar structure but has a methyl group instead of a methoxy group.

    1-(4-Chlorobenzyl)-1H-pyrazol-5-amine: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.68 g/mol

The presence of the methoxy group and the pyrazole ring contributes to its biological properties, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound interact with multiple biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Cellular Signaling Modulation : It affects signaling pathways such as the MAPK pathway, which is crucial in regulating cell proliferation and survival .

Biological Activity Overview

The biological activity of this compound has been studied across various contexts:

Anticancer Activity

Several studies have demonstrated its efficacy against different cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa (cervical)54.25Moderate inhibition of proliferation
HepG2 (liver)38.44Significant cytotoxicity observed
MCF-7 (breast)NotableSynergistic effects with doxorubicin

In a study involving MCF-7 cells, the compound exhibited significant cytotoxicity when combined with doxorubicin, suggesting a potential for combination therapy in breast cancer treatment .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is particularly relevant in conditions characterized by chronic inflammation .

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability when used in conjunction with standard chemotherapeutic agents like doxorubicin, highlighting its potential as an adjunct treatment .
  • Inflammatory Response : Another research project focused on the compound's ability to modulate inflammatory responses in animal models. The findings suggested that it could effectively reduce inflammation markers in models of induced arthritis, showcasing its therapeutic potential for inflammatory diseases .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its metabolism and excretion pathways.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUGWIFUNWRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655357
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-24-5
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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